N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Overview
Description
“N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . The main reactions were performed in refluxing water as the solvent .Molecular Structure Analysis
The molecular structure of “N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea” is characterized by the presence of a pyrimidine ring, a phenyl group, and a trifluoromethyl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure and Biological Activities : A related compound, N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbon-yl)- N'- (4,6-dimethylpyrimidin-2-yl)thiourea, was synthesized and its crystal structure was studied. This compound crystallizes in the monoclinic system and demonstrates herbicidal activity (Yan, Lin, Xue & Si-jia, 2008).
- Crystal Structure of Thiourea Compounds : In another study, the crystal structure of N-(pyrimidin-2-yl)-N'-methoxycarbonyl-thiourea was determined. The compound crystallizes in the triclinic space group P-1 (Ying‐Hui Ren et al., 2007).
Biological and Pharmacological Screening
- Synthesis and Biological Screening : Various pyrimidine derivatives, including those similar to N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea, were synthesized and screened for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds showed significant anti-inflammatory activities (K. Ishwar Bhat et al., 2014).
- Antimicrobial Activity : Synthesis and antimicrobial activity of various thiourea derivatives were explored. Some of these derivatives exhibited potent antibacterial and antifungal activities (P. Dayananda et al., 2018).
Application in Chemical Synthesis
- Synthesis of Novel Compounds : A study described the ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones using a compound similar to N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea (Chenjiang Liu & Jide Wang, 2010).
- Metal Complex Formation : The synthesis of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea and its complexes with various metals was reported, indicating potential applications in coordination chemistry (N. Ali, 2015).
Future Directions
properties
IUPAC Name |
[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4S/c13-12(14,15)9-6-8(7-4-2-1-3-5-7)17-11(18-9)19-10(16)20/h1-6H,(H3,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHVZTYVJTFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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